molecular formula C10H13NO2S B050325 Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate CAS No. 120109-75-3

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Cat. No. B050325
M. Wt: 211.28 g/mol
InChI Key: OUDJEFKPUDVQBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multistep procedures that include esterification, cyclocondensation, and sometimes phase transfer catalysis techniques. For example, the synthesis of ethyl 3-aminothiophene-2-carboxylate, a compound with a similar structure, was achieved through a two-step procedure involving esterification and cyclocondensation, yielding an 81% total yield (Fang, 2011). Another related compound, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing the versatility in thiophene synthesis methodologies (Guo Pusheng, 2009).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which significantly influences the compound's chemical behavior and properties. Single-crystal X-ray diffraction is a common technique used to elucidate the molecular structure of these compounds, providing valuable information about their crystalline structure and molecular geometry (H. Radwan et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization, annulation, and nucleophilic addition, leading to a wide range of functionalized compounds. For instance, the [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea form 2-aminothiophene-3-carboxylate derivatives, demonstrating the reactivity and versatility of thiophene compounds in synthetic chemistry (Zhenjie Su et al., 2017).

Scientific Research Applications

Synthesis Techniques and Intermediate Uses

  • Phase Transfer Catalysis : Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate is utilized in the synthesis of 3-amino-4-arylthiophene-2-carboxylates via phase transfer catalysis techniques. This process involves Thorpe cyclization and is noted for its eco-friendliness (Shah, 2011).
  • Gewald Synthesis : In the Gewald reaction, this compound is obtained from aryl alkyl ketones, showcasing its role in synthesizing various thiophene derivatives in moderate yields (Tormyshev et al., 2006).

Chemical Properties and Analysis

  • Fluorescence Property : A study focused on the fluorescence properties of a similar derivative, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, indicating potential interest in the fluorescence characteristics of these compounds (Guo Pusheng, 2009).
  • Antimicrobial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, synthesized via base protanated reaction, have been evaluated for their antimicrobial activity, showcasing the compound's potential in biologically active applications (Prasad et al., 2017).

Synthetic Utility and Dyeing Applications

  • Dye Synthesis : This compound has been used in the synthesis of monoazo disperse dyes, exhibiting potential in textile applications, particularly for polyester fibers. These dyes exhibit various color fastness properties (Iyun et al., 2015).

properties

IUPAC Name

ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-7(6-3-4-6)5-14-9(8)11/h5-6H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJEFKPUDVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350077
Record name ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

CAS RN

120109-75-3
Record name ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
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